molecular formula C15H18N2O B2749752 N-(1-methyl-2-phenylpyrrolidin-3-yl)but-2-ynamide CAS No. 2094840-46-5

N-(1-methyl-2-phenylpyrrolidin-3-yl)but-2-ynamide

Cat. No.: B2749752
CAS No.: 2094840-46-5
M. Wt: 242.322
InChI Key: UWKYDOSYHLEBGD-UHFFFAOYSA-N
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Description

N-(1-methyl-2-phenylpyrrolidin-3-yl)but-2-ynamide is a compound that belongs to the class of ynamides, which are characterized by a triple bond directly connected to a nitrogen atom bearing an electron-withdrawing group

Properties

IUPAC Name

N-(1-methyl-2-phenylpyrrolidin-3-yl)but-2-ynamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O/c1-3-7-14(18)16-13-10-11-17(2)15(13)12-8-5-4-6-9-12/h4-6,8-9,13,15H,10-11H2,1-2H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWKYDOSYHLEBGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC#CC(=O)NC1CCN(C1C2=CC=CC=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-methyl-2-phenylpyrrolidin-3-yl)but-2-ynamide typically involves the reaction of a pyrrolidine derivative with an appropriate alkyne. One common method is the Lewis acid-catalyzed (3 + 2) annulation of bicyclobutanes with ynamides. This reaction proceeds under mild conditions and involves the nucleophilic addition of the nitrogen lone pair from the alkynyl group of the ynamide to the unsubstituted side of the bicyclobutane, followed by annulation with the resulting enolate .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the scalability of the synthetic routes mentioned above suggests that similar methods could be adapted for large-scale production, potentially involving continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(1-methyl-2-phenylpyrrolidin-3-yl)but-2-ynamide undergoes various types of chemical reactions, including:

    Oxidation: The triple bond in the ynamide can be oxidized to form diketones or other oxidized products.

    Reduction: Reduction of the triple bond can yield alkenes or alkanes, depending on the reagents and conditions used.

    Substitution: The ynamide can undergo nucleophilic substitution reactions, where the nitrogen atom acts as a nucleophile.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Such as potassium permanganate (KMnO₄) or osmium tetroxide (OsO₄).

    Reducing agents: Such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.

    Nucleophiles: Such as amines, alcohols, or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield diketones, while reduction may produce alkenes or alkanes.

Mechanism of Action

The mechanism of action of N-(1-methyl-2-phenylpyrrolidin-3-yl)but-2-ynamide involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, potentially inhibiting their activity or modulating their function. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s intended application .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-(1-methyl-2-phenylpyrrolidin-3-yl)but-2-ynamide include other ynamides and pyrrolidine derivatives, such as:

Uniqueness

This compound is unique due to its specific substitution pattern and the presence of both a pyrrolidine ring and an ynamide moiety. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields.

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